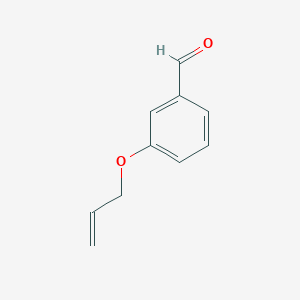

3-(Allyloxy)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-prop-2-enoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-2-6-12-10-5-3-4-9(7-10)8-11/h2-5,7-8H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDRQGRABDFZKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369046 | |

| Record name | 3-(allyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40359-32-8 | |

| Record name | 3-(allyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(Allyloxy)benzaldehyde CAS number and properties

An In-Depth Technical Guide to 3-(Allyloxy)benzaldehyde: Synthesis, Properties, and Applications in Advanced Synthesis

Introduction

This compound (CAS Number: 40359-32-8 ) is a versatile trifunctional organic intermediate of significant interest to the research, pharmaceutical, and materials science communities.[1] Possessing an aromatic aldehyde, an allyl ether, and a terminal alkene, this molecule offers three distinct points for chemical modification, enabling its use as a sophisticated building block in complex molecular architectures.[1] Its stability and compatibility with numerous reaction conditions make it an attractive starting material for multi-step syntheses.[1]

Notably, this compound serves as a key starting material in the synthesis of Treprostinil , a prostacyclin analogue used for the treatment of pulmonary arterial hypertension. This application underscores its relevance and value to drug development professionals, providing a tangible example of its role in constructing complex, biologically active pharmaceutical agents.[2] This guide provides an in-depth examination of its properties, a field-proven synthesis protocol, its key chemical transformations, and its application in advanced pharmaceutical synthesis.

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale-yellow liquid at room temperature.[3] Its physical and chemical properties are summarized below. The accurate characterization of this molecule is paramount for its use in synthesis, with Nuclear Magnetic Resonance (NMR) spectroscopy being the primary tool for structural confirmation and purity assessment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 40359-32-8 | [1][3][4] |

| Molecular Formula | C₁₀H₁₀O₂ | [1] |

| Molecular Weight | 162.19 g/mol | [5] |

| Appearance | Colorless to pale-yellow liquid | [3] |

| Boiling Point | 273 °C at 760 mmHg 131-134 °C at 13 Torr | [4][6] |

| Density | ~1.058 g/cm³ (Predicted) | [4][6] |

| Purity | ≥95% - ≥98% | [1][3] |

| Storage Conditions | Store at 2-8°C under inert atmosphere | [3][4] |

| InChI Key | SEDRQGRABDFZKO-UHFFFAOYSA-N | [3] |

Table 2: Spectroscopic Data for this compound

| ¹H NMR | ¹³C NMR (Predicted) |

| Assignment | δ (ppm) |

| Aldehyde-H | ~9.95 |

| Aromatic-H | ~7.50 |

| Aromatic-H | ~7.45 |

| Aromatic-H | ~7.20 |

| -O-CH- | ~6.05 |

| =CH₂ (trans) | ~5.42 |

| =CH₂ (cis) | ~5.30 |

| -O-CH₂- | ~4.60 |

| ¹H NMR data is based on the spectrum provided for compound 7 in the supporting information of García-Lacuna et al. and general spectroscopic principles.[2] | ¹³C NMR data is based on computational predictions and is for reference only. |

Synthesis of this compound

The most direct and widely adopted method for synthesizing this compound is the Williamson ether synthesis . This reaction proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism, where the phenoxide ion of 3-hydroxybenzaldehyde acts as a nucleophile, attacking the electrophilic methylene carbon of an allyl halide.[7][8]

Causality of Experimental Choices:

-

Base: A moderately strong base, such as potassium carbonate (K₂CO₃), is used to deprotonate the phenolic hydroxyl group of 3-hydroxybenzaldehyde. It is strong enough to form the reactive phenoxide but not so strong as to promote side reactions with the aldehyde functionality.

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetone is chosen to dissolve the reactants and facilitate the Sₙ2 reaction. These solvents solvate the cation (K⁺) effectively, leaving the phenoxide anion highly nucleophilic.[9]

-

Reagents: Allyl bromide is a highly effective electrophile due to the good leaving group ability of bromide and the primary nature of the carbon center, which is ideal for Sₙ2 reactions.[7]

-

Temperature: Gentle heating is typically applied to increase the reaction rate without causing decomposition or promoting side reactions like the Claisen rearrangement prematurely.

Caption: Williamson Ether Synthesis Workflow for this compound.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative procedure adapted from established methods for the synthesis of analogous aryl allyl ethers.[10][11]

-

Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq., e.g., 10.0 g, 81.9 mmol) and anhydrous potassium carbonate (1.5 eq., e.g., 17.0 g, 122.8 mmol).

-

Solvent Addition: Add 100 mL of anhydrous dimethylformamide (DMF).

-

Reagent Addition: While stirring the suspension, add allyl bromide (1.1 eq., e.g., 7.8 mL, 90.1 mmol) dropwise via a syringe at room temperature.

-

Reaction: Heat the reaction mixture to 60-70 °C and maintain stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the mixture to room temperature and pour it into 500 mL of ice-cold water. The product may separate as an oil.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound as a colorless to pale-yellow liquid.

Chemical Reactivity and Key Transformations

The synthetic utility of this compound stems from the orthogonal reactivity of its three functional groups.

The Claisen Rearrangement

The allyl aryl ether moiety is primed for the Claisen rearrangement , a powerful, thermally-induced[6][6]-sigmatropic rearrangement that forms a C-C bond.[5][12] Upon heating, this compound rearranges to form 2-allyl-3-hydroxybenzaldehyde .[2] This transformation is a cornerstone of its use in complex synthesis, as it regioselectively installs an allyl group ortho to the hydroxyl group, which is generated in the process. This reaction proceeds through a concerted, cyclic six-membered transition state.[5]

Caption: The Claisen Rearrangement of this compound.

Reactions of the Aldehyde Group: The Wittig Reaction

The aldehyde group is a versatile handle for C-C bond formation, most notably through the Wittig reaction .[13][14] Reaction with a phosphonium ylide (a Wittig reagent) converts the carbonyl group into a carbon-carbon double bond, yielding a 3-(allyloxy)styrene derivative.[7] This allows for the extension of the molecule's carbon framework and the introduction of new functionalities. The stereochemical outcome (E/Z) of the alkene can often be controlled by the choice of ylide (stabilized vs. unstabilized) and reaction conditions.[14]

Caption: Initial steps in the synthesis of Treprostinil starting from this compound.

This strategic use of the Claisen rearrangement showcases how this compound provides an efficient entry point into densely functionalized aromatic systems, making it an invaluable tool for medicinal chemists and drug development professionals.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [3]* Signal Word: Warning. [3]* Pictogram: GHS07 (Exclamation Mark). [3]* Precautions: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. [3]* Storage: Store in a tightly sealed container in a cool, dry place at 2-8 °C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and polymerization. [3][4]

Conclusion

This compound is a powerful and versatile chemical intermediate whose value is defined by its unique combination of an aldehyde, an allyl ether, and an alkene. Its straightforward synthesis via the Williamson etherification, coupled with the capacity for strategic transformations like the Claisen rearrangement and Wittig reaction, makes it a highly valuable building block. Its critical role in the synthesis of the pharmaceutical drug Treprostinil provides authoritative validation of its importance in modern organic synthesis and drug discovery, making it a compound of significant interest for researchers and scientists aiming to construct complex and biologically relevant molecules.

References

-

This compound. Chemsrc.com. Available at: [Link]

-

García-Lacuna, J., Domínguez, G., Blanco-Urgoiti, J., & Pérez-Castells, J. (2019). Synthesis of treprostinil: key Claisen rearrangement and catalytic Pauson-Khand reactions in continuous flow. The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

Claisen rearrangement. Wikipedia. Available at: [Link]

-

Claisen Rearrangement. Chem-Station Int. Ed. Available at: [Link]

-

Sayekti, E., et al. (2016). Synthesis and antioxidant properties of C–4–allyloxy– phenylcalixr[3]esorcinarene. International Journal of ChemTech Research, 9(8), 594-599. Available at: [Link]

-

The Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]

-

Wittig Reaction. Organic Chemistry Portal. Available at: [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

-

Williamson Ether Synthesis. J&K Scientific LLC. Available at: [Link]

-

Williamson ether synthesis. Wikipedia. Available at: [Link]

-

Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. rsc.org [rsc.org]

- 3. This compound(40359-32-8) 1H NMR [m.chemicalbook.com]

- 4. 3-Allyl-4-(allyloxy)benzaldehyde|CAS 136433-45-9 [benchchem.com]

- 5. Claisen Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 6. rsc.org [rsc.org]

- 7. youtube.com [youtube.com]

- 8. community.wvu.edu [community.wvu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. sphinxsai.com [sphinxsai.com]

- 11. benchchem.com [benchchem.com]

- 12. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Wittig Reaction [organic-chemistry.org]

A Comprehensive Technical Guide to the Synthesis of 3-(Allyloxy)benzaldehyde via Williamson Ether Synthesis

This guide provides an in-depth exploration of the synthesis of 3-(Allyloxy)benzaldehyde from 3-hydroxybenzaldehyde. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple procedural outline to deliver a foundational understanding of the reaction mechanism, the rationale behind experimental choices, and a robust, field-proven protocol.

Strategic Overview: The Synthetic Pathway

The conversion of 3-hydroxybenzaldehyde to this compound is a classic example of the Williamson ether synthesis, a reliable and widely used method for preparing ethers.[1][2] The strategy involves the O-allylation of a phenol, where the hydroxyl group of 3-hydroxybenzaldehyde is converted into an ether linkage by introducing an allyl group.[3] This transformation is achieved by first deprotonating the weakly acidic phenolic hydroxyl group to form a more potent nucleophile—the phenoxide ion—which then undergoes a nucleophilic substitution reaction with an allyl halide.[1][4]

This particular ether, this compound, serves as a valuable intermediate in organic synthesis, finding utility in the construction of more complex molecules for pharmaceuticals, agrochemicals, and the fragrance industry.[5] Its structure contains a reactive aldehyde and an allyl group, both of which can be further manipulated in subsequent synthetic steps.

Caption: Overall workflow for the synthesis of this compound.

Mechanistic Deep Dive: The S(_N)2 Pathway

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[1][2] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

-

Deprotonation: The first step is the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzaldehyde. Phenols are more acidic than alcohols, but a base is still required to generate a significant concentration of the conjugate base, the phenoxide. In this protocol, anhydrous potassium carbonate (K(_2)CO(_3)) serves as a suitable base. It is strong enough to deprotonate the phenol but mild enough to avoid side reactions with the aldehyde functionality. The phenoxide ion is a significantly stronger nucleophile than the neutral phenol due to its negative charge.

-

Nucleophilic Attack: The newly formed 3-formylphenoxide ion then acts as the nucleophile. It attacks the electrophilic carbon atom of allyl bromide. This attack occurs from the backside relative to the leaving group (bromide), which is characteristic of an S(_N)2 reaction.[2][4] The reaction is concerted, meaning the carbon-oxygen bond forms at the same time as the carbon-bromine bond breaks.[1]

Causality in Reactant Selection:

-

The Alkylating Agent: Allyl bromide is chosen as the alkylating agent. As a primary alkyl halide, it is an excellent substrate for S(_N)2 reactions.[2] Using secondary or tertiary alkyl halides would risk promoting a competing elimination (E2) reaction, especially given that the phenoxide is a strong base, which would lead to the formation of undesired alkene byproducts.[2][6]

-

The Solvent: A polar aprotic solvent like acetone or dimethylformamide (DMF) is preferred.[7][8] These solvents can solvate the potassium cation but do not strongly solvate the phenoxide anion. This leaves the nucleophile "naked" and highly reactive, accelerating the rate of the S(_N)2 reaction.[8]

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each step includes checkpoints and rationales to ensure success.

3.1. Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Role |

| 3-Hydroxybenzaldehyde | 122.12 | 5.00 g | 40.94 | Starting Material |

| Allyl Bromide | 120.98 | 4.4 mL (5.92 g) | 48.93 | Alkylating Agent |

| Potassium Carbonate (anhydrous) | 138.21 | 8.49 g | 61.41 | Base |

| Acetone (anhydrous) | 58.08 | 100 mL | - | Solvent |

| Ethyl Acetate | 88.11 | ~150 mL | - | Extraction Solvent |

| Brine (saturated NaCl solution) | - | ~50 mL | - | Washing Agent |

| Anhydrous Magnesium Sulfate (MgSO(_4)) | 120.37 | As needed | - | Drying Agent |

3.2. Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzaldehyde (5.00 g, 40.94 mmol) and anhydrous potassium carbonate (8.49 g, 61.41 mmol).

-

Solvent Addition: Add 100 mL of anhydrous acetone to the flask. Stir the resulting suspension vigorously at room temperature. The use of anhydrous solvent is crucial to prevent the hydrolysis of the base and potential side reactions.

-

Addition of Alkylating Agent: Slowly add allyl bromide (4.4 mL, 48.93 mmol) to the stirring suspension using a syringe or dropping funnel over 5-10 minutes. A slight excess of the alkylating agent helps to ensure the complete consumption of the starting phenol.

-

Reaction Execution: Heat the reaction mixture to a gentle reflux (approx. 56°C for acetone) and maintain this temperature with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

-

Work-up - Quenching and Filtration: After the reaction is complete (as indicated by the disappearance of the 3-hydroxybenzaldehyde spot on TLC), cool the mixture to room temperature. Filter the solid potassium salts through a pad of Celite or a sintered glass funnel and wash the filter cake with a small amount of acetone.

-

Solvent Removal: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the acetone.

-

Extraction: Dissolve the resulting oily residue in ethyl acetate (approx. 75 mL). Transfer the solution to a separatory funnel and wash it sequentially with water (2 x 50 mL) to remove any remaining inorganic salts and brine (1 x 50 mL) to aid in the separation of the aqueous and organic layers.

-

Drying and Final Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO(_4)), filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound, typically a colorless to light yellow liquid, can be purified further if necessary.[5][9] High purity can be achieved via vacuum distillation or column chromatography on silica gel.

Critical Safety Considerations

Scientific integrity demands a rigorous approach to safety. All operations must be conducted in a well-ventilated fume hood.

-

Allyl Bromide: This reagent is highly flammable, toxic if swallowed or inhaled, causes severe skin burns and eye damage, and is a suspected mutagen and carcinogen.[10][11][12]

-

Handling: Always handle allyl bromide in a fume hood.[13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; check glove compatibility charts), a flame-retardant lab coat, and tightly fitting safety goggles with a face shield.[10][11][14]

-

Storage: Store in a cool, dry, well-ventilated, flame-proof area away from heat and ignition sources.[13][14] Keep containers tightly sealed.[10][11]

-

Spills: In case of a spill, evacuate the area, remove all ignition sources, and absorb the spill with an inert material like vermiculite or sand.[13]

-

-

3-Hydroxybenzaldehyde: May cause skin and eye irritation. Standard laboratory PPE is required.

-

Acetone & Ethyl Acetate: These solvents are highly flammable. Ensure there are no open flames or spark sources in the vicinity of the experiment.

Product Characterization

The identity and purity of the synthesized this compound (C(_10)H(_10)O(_2), Molar Mass: 162.19 g/mol ) should be confirmed using standard analytical techniques.[9][15]

-

¹H NMR: Expect characteristic peaks for the aldehyde proton (~9.9 ppm), aromatic protons, and the allyl group protons (vinylic protons at ~5.2-6.1 ppm and the -OCH₂- protons at ~4.6 ppm).

-

IR Spectroscopy: Look for the disappearance of the broad phenolic -OH stretch from the starting material and the appearance of a C-O-C ether stretch (~1250 cm⁻¹), alongside the characteristic aldehyde C=O stretch (~1700 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 162.19.

This guide provides the necessary framework for the successful and safe synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed protocol, researchers can confidently produce this valuable chemical intermediate for further application.

References

-

Wikipedia. (n.d.). Williamson ether synthesis. [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-allyloxy-4-hydroxybenzaldehyde. [Link]

-

New Jersey Department of Health. (n.d.). HAZARD SUMMARY. [Link]

-

Autech Industry Co.,Limited. (n.d.). Optimizing 2-Allyl-3-hydroxybenzaldehyde Synthesis: A Manufacturer's Guide. [Link]

-

PubChem. (n.d.). 3-Allyl-4-(allyloxy)benzaldehyde. [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-allyl-4-hydroxybenzaldehyde. [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). Phase Transfer Catalytic Synthesis of Aromatic Aldehydes. [Link]

-

The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

-

Semantic Scholar. (1975). An improved Williamson ether synthesis using phase transfer catalysis. [Link]

-

Chemistry LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis. [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. nbinno.com [nbinno.com]

- 4. youtube.com [youtube.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. jk-sci.com [jk-sci.com]

- 9. This compound | 40359-32-8 [chemicalbook.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. nj.gov [nj.gov]

- 15. This compound | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Williamson Ether Synthesis of 3-(Allyloxy)benzaldehyde

<

This guide provides a comprehensive technical overview of the Williamson ether synthesis for preparing 3-(allyloxy)benzaldehyde, a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] It is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this fundamental organic transformation. The content herein is structured to elucidate not just the procedural steps, but the underlying chemical principles that govern reaction outcomes, ensuring a robust and reproducible methodology.

Foundational Principles: The Williamson Ether Synthesis

The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, is a versatile and widely used method for preparing both symmetrical and unsymmetrical ethers.[2][3] The reaction fundamentally involves the nucleophilic substitution of an organohalide by an alkoxide or, in this specific case, a phenoxide ion.[3]

The core of the reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][4] This mechanism is characterized by a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[2][3] For a successful SN2 reaction, a good, strongly electronegative leaving group, typically a halide, is essential.[2]

Mechanistic Deep Dive: Synthesizing this compound

The synthesis of this compound from 3-hydroxybenzaldehyde and an allyl halide exemplifies a classic Williamson ether synthesis. The process can be dissected into two critical stages:

Step 1: Deprotonation to Form the Nucleophile

The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzaldehyde. Phenols are significantly more acidic than aliphatic alcohols, allowing for the use of moderately strong bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) to generate the corresponding phenoxide ion.[5][6][7] This phenoxide anion is a potent nucleophile, poised to react with the electrophile.

Step 2: SN2 Attack and Ether Formation

The generated 3-formylphenoxide ion then acts as the nucleophile, attacking the electrophilic carbon of the allyl halide (e.g., allyl bromide).[8] The choice of an allyl halide is strategic; as a primary halide, it is highly amenable to SN2 reactions and less prone to competing elimination reactions.[4] The nucleophilic attack occurs from the backside of the carbon-halogen bond, leading to an inversion of stereochemistry if the carbon were chiral, though this is not the case with allyl bromide.[9] This concerted step results in the formation of the desired ether, this compound, and a halide salt as a byproduct.[3]

Diagram 1: Conceptual workflow of the synthesis.

Critical Parameters and Experimental Protocol

Achieving a high yield and purity of this compound hinges on the careful control of several reaction parameters.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Role | Key Considerations |

| 3-Hydroxybenzaldehyde | 122.12 | Starting Material | Ensure high purity to avoid side reactions. |

| Allyl Bromide | 120.98 | Alkylating Agent | Use a fresh, stabilized bottle as it can be lachrymatory and light-sensitive.[10] |

| Potassium Carbonate (K₂CO₃) | 138.21 | Base | Anhydrous conditions are preferable. Acts as a heterogeneous base. |

| Dimethylformamide (DMF) | 73.09 | Solvent | A polar aprotic solvent that effectively solvates the cation, leaving the anion more nucleophilic.[2][11] |

Step-by-Step Experimental Protocol

The following protocol is a robust method for the synthesis of this compound.[12][13]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxybenzaldehyde (1.0 eq) in dimethylformamide (DMF).

-

Base Addition: Add anhydrous potassium carbonate (1.2-1.5 eq) to the solution. The mixture will be a suspension.

-

Alkylating Agent Addition: Slowly add allyl bromide (1.1-1.5 eq) to the stirring mixture at room temperature.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature for 1.5 to 3 hours, or gently heated (e.g., to 70°C) to increase the reaction rate.[10][12] Reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous ammonium chloride solution or water.[10][13] This will precipitate the product and dissolve the inorganic salts.

-

Extraction: The aqueous mixture is extracted with a suitable organic solvent, such as ethyl acetate.[13]

-

Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel.[13]

Diagram 2: Step-by-step experimental workflow.

Causality Behind Experimental Choices

-

Choice of Base: Potassium carbonate is a common and effective base for the deprotonation of phenols.[7][12] Its heterogeneous nature can sometimes lead to cleaner reactions compared to homogeneous bases like sodium hydroxide.

-

Solvent Selection: Polar aprotic solvents like DMF or acetonitrile are preferred because they do not strongly solvate the nucleophile, thus enhancing its reactivity.[2] Protic solvents, on the other hand, can form hydrogen bonds with the phenoxide, reducing its nucleophilicity.

-

Alkylating Agent: A primary alkyl halide like allyl bromide is ideal for SN2 reactions as it minimizes the competing E2 elimination pathway that can become significant with secondary and tertiary halides.[4][14]

-

Phase Transfer Catalysis (Industrial Application): For industrial-scale synthesis, phase transfer catalysis is often employed.[2][15] A phase transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide from the aqueous phase (if using a base like NaOH) to the organic phase containing the allyl halide, accelerating the reaction.[15][16]

Potential Side Reactions and Mitigation

While the Williamson ether synthesis is generally robust, certain side reactions can occur:

-

Elimination (E2): Although minimized with a primary halide, some elimination of the allyl halide to form allene can occur, especially at higher temperatures.[14] Using the mildest possible conditions and a less sterically hindered base helps to mitigate this.

-

C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom of the aromatic ring.[2] While O-alkylation is generally favored, some C-alkylation can occur, leading to the formation of 2-allyl-3-hydroxybenzaldehyde or 4-allyl-3-hydroxybenzaldehyde.[3] The choice of solvent can influence the O/C alkylation ratio; polar aprotic solvents typically favor O-alkylation.[17]

Characterization of this compound

The successful synthesis of this compound can be confirmed through various spectroscopic techniques.

| Property | Expected Value/Observation |

| Molecular Formula | C₁₀H₁₀O₂[18] |

| Molecular Weight | 162.19 g/mol [18] |

| Appearance | Colorless to pale yellow liquid or solid[1][19][20] |

| Boiling Point | 273°C at 760 mmHg (Predicted)[21] |

| ¹H NMR | Expect characteristic peaks for the aldehyde proton (~9.9 ppm), aromatic protons, and the allyl group protons (vinylic and allylic). |

| ¹³C NMR | Expect signals for the carbonyl carbon (~192 ppm), aromatic carbons, and the carbons of the allyl group. |

| IR Spectroscopy | Look for the C=O stretch of the aldehyde (~1700 cm⁻¹), C-O-C stretch of the ether, and C=C stretch of the allyl group. |

Conclusion

The Williamson ether synthesis remains a highly effective and reliable method for the preparation of this compound. A thorough understanding of the SN2 mechanism, careful selection of reagents and reaction conditions, and awareness of potential side reactions are paramount to achieving high yields and purity. This guide provides the foundational knowledge and practical insights necessary for the successful application of this important reaction in a research and development setting.

References

-

Wikipedia. Williamson ether synthesis. [Link]

-

Tiwari Academy Discussion Forum. (2024-02-13). How are phenols converted to ethers using Williamson synthesis, and what role does phenol play in the reaction? [Link]

-

Master Organic Chemistry. (2014-10-24). The Williamson Ether Synthesis. [Link]

-

Comprehensive Organic Name Reactions and Reagents. Williamson Ether Synthesis. [Link]

-

Journal of Chemical Education. (1959). Dimethyl sulfoxide as a solvent in the Williamson ether synthesis. [Link]

-

Chemistry LibreTexts. (2023-01-22). Williamson Ether Synthesis. [Link]

-

University of Colorado Boulder. The Williamson Ether Synthesis. [Link]

-

ChemTalk. Williamson Ether Synthesis. [Link]

-

BYJU'S. Williamson Ether Synthesis reaction. [Link]

-

RSC Publishing. (2021-01-28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]

-

PubChem. 3-Allyl-4-(allyloxy)benzaldehyde. [Link]

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

The Royal Society of Chemistry. Catalyst-free synthesis of diversely substituted 6H-benzo[c]chromenes and 6H-benzo[c]chromen-6-ones in aqueous media under MWI. [Link]

-

Chemsrc. (2025-09-15). This compound | CAS#:40359-32-8. [Link]

-

YouTube. (2018-05-02). Williamson Ether Synthesis Reaction Mechanism. [Link]

-

Khan Academy. Williamson ether synthesis (video). [Link]

-

J&K Scientific LLC. (2025-03-22). Williamson Ether Synthesis. [Link]

-

Chem-Impex. This compound. [Link]

-

Semantic Scholar. (1975-12-23). An improved Williamson ether synthesis using phase transfer catalysis. [Link]

-

AIChE - Proceedings. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. [Link]

-

Organic Chemistry Portal. Williamson Synthesis. [Link]

-

ACS Publications. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]

-

ResearchGate. (2025-08-06). The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement. [Link]

-

Journal For Basic Sciences. PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]

-

Chemistry LibreTexts. (2021-07-05). 11.8: Williamson Ether Synthesis. [Link]

-

Chemistry LibreTexts. (2020-05-30). 15.3: The Williamson Ether Synthesis. [Link]

-

Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

-

International Journal of Current Research and Modern Education. (2016-10-07). Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

- 6. The Williamson Ether Synthesis [cs.gordon.edu]

- 7. jk-sci.com [jk-sci.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. benchchem.com [benchchem.com]

- 13. rsc.org [rsc.org]

- 14. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 15. fzgxjckxxb.com [fzgxjckxxb.com]

- 16. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]

- 17. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]

- 18. This compound | 40359-32-8 [chemicalbook.com]

- 19. This compound | CymitQuimica [cymitquimica.com]

- 20. This compound | 40359-32-8 [sigmaaldrich.com]

- 21. This compound | CAS#:40359-32-8 | Chemsrc [chemsrc.com]

A Technical Guide to the Spectroscopic Data of 3-(Allyloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Allyloxy)benzaldehyde is a versatile organic compound that serves as a key intermediate in the synthesis of a wide range of molecules, including pharmaceuticals, agrochemicals, and fragrances.[1] Its unique structure, featuring a benzaldehyde ring substituted with an allyloxy group at the meta-position, offers multiple reactive sites for further chemical transformations. A thorough understanding of its spectroscopic properties is paramount for researchers to verify its synthesis, assess its purity, and elucidate its role in subsequent reactions. This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with the IUPAC name 3-(prop-2-en-1-yloxy)benzaldehyde, dictates the expected signals in its various spectra. The key functional groups to be identified are the aldehyde, the aromatic ring, the ether linkage, and the terminal alkene of the allyl group.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic signals that confirm its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the protons of the allyl group. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the aldehyde group and the ether linkage.

Experimental Protocol:

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Interpretation and Causality:

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |

| Aldehydic-H | 9.9 | Singlet (s) | - | The strong deshielding effect of the carbonyl group and the aromatic ring places this proton significantly downfield. |

| Aromatic-H | 7.2 - 7.6 | Multiplet (m) | - | The protons on the aromatic ring will appear as a complex multiplet due to their different chemical environments and spin-spin coupling. |

| Allyl-H (-CH=) | 5.9 - 6.1 | Multiplet (m) | - | This proton is part of the vinyl group and is coupled to the adjacent methylene and terminal vinyl protons, resulting in a complex multiplet. |

| Allyl-H (=CH₂) | 5.2 - 5.4 | Multiplet (m) | - | The two terminal vinyl protons are diastereotopic and will show distinct signals, each coupled to the vicinal methine proton. |

| Allyl-H (-O-CH₂-) | 4.6 | Doublet (d) | ~5 | These protons are adjacent to the oxygen atom, causing a downfield shift. They are coupled to the vicinal methine proton of the allyl group. |

Table 1: Predicted ¹H NMR Spectral Data for this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum is typically recorded with proton decoupling, resulting in a single peak for each unique carbon atom.

Data Interpretation and Causality:

| Carbon(s) | Expected Chemical Shift (δ, ppm) | Assignment Rationale |

| Carbonyl C=O | 192 | The carbonyl carbon is highly deshielded due to the double bond to an electronegative oxygen atom, resulting in a characteristic downfield shift.[2] |

| Aromatic C-O | 158 | The aromatic carbon directly attached to the oxygen atom is deshielded due to the electronegativity of oxygen. |

| Aromatic C-CHO | 137 | The carbon atom to which the aldehyde group is attached is deshielded. |

| Aromatic CH | 115 - 130 | The remaining aromatic carbons will resonate in this typical region. |

| Allyl -CH= | 132 | The internal carbon of the double bond. |

| Allyl =CH₂ | 118 | The terminal carbon of the double bond. |

| Allyl -O-CH₂- | 69 | The carbon atom of the methylene group is deshielded by the adjacent oxygen atom. |

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrational frequencies of specific bonds.

Experimental Protocol:

A small amount of liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used. The IR spectrum is then recorded using an FTIR spectrometer.

Data Interpretation and Causality:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Assignment Rationale |

| C-H stretch (aldehyde) | 2820, 2720 | Medium | The characteristic Fermi doublet for the aldehydic C-H stretch. |

| C=O stretch (aldehyde) | 1700 | Strong | The strong absorption is due to the large change in dipole moment during the stretching vibration of the carbonyl bond. |

| C=C stretch (aromatic) | 1600, 1580 | Medium | These absorptions are characteristic of the benzene ring. |

| C=C stretch (alkene) | 1650 | Medium | Corresponds to the stretching of the carbon-carbon double bond in the allyl group. |

| C-O-C stretch (ether) | 1250 | Strong | The asymmetric stretching vibration of the ether linkage. |

| =C-H bend (alkene) | 990, 920 | Strong | Out-of-plane bending vibrations for the terminal vinyl group. |

Table 3: Predicted IR Absorption Bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the fragmentation pattern of the molecule, which can aid in structural elucidation.

Experimental Protocol:

A dilute solution of this compound is introduced into the mass spectrometer, typically using an electron ionization (EI) source. The resulting ions are then separated by a mass analyzer and detected.

Data Interpretation and Causality:

The molecular weight of this compound (C₁₀H₁₀O₂) is 162.19 g/mol .[3] The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 162. The fragmentation pattern will be dictated by the stability of the resulting carbocations and neutral fragments.

References

- 1. chemimpex.com [chemimpex.com]

- 2. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. This compound(40359-32-8) 1H NMR [m.chemicalbook.com]

Chemical reactivity of the allyl group in 3-(Allyloxy)benzaldehyde

An In-depth Technical Guide to the Chemical Reactivity of the Allyl Group in 3-(Allyloxy)benzaldehyde

Abstract

This compound is a bifunctional organic compound that serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] Its chemical utility is derived from the distinct reactivity of its two primary functional groups: the aromatic aldehyde and the allyloxy moiety. This technical guide provides an in-depth exploration of the chemical reactivity specifically associated with the allyl group. We will dissect key transformations including the Claisen rearrangement, oxidation, reduction, and addition reactions. The discussion emphasizes the mechanistic underpinnings of these reactions, the causality behind experimental design, and the strategic application of this reactivity in multistep synthesis, thereby offering researchers and drug development professionals a comprehensive resource for leveraging this valuable building block.

Introduction: A Molecule of Dual Functionality

This compound (CAS No: 40359-32-8) possesses a unique molecular architecture where an electron-withdrawing benzaldehyde group is positioned meta to a reactive allyloxy substituent.[2][3] This arrangement electronically influences both moieties and presents unique challenges and opportunities in synthetic planning. While the aldehyde group readily participates in reactions such as nucleophilic addition, condensation, and oxidation/reduction, the allyl group offers a distinct set of transformations centered on its C=C double bond and the adjacent allylic C-H bonds.[4][5] The heightened reactivity of the allylic position stems from the ability of the adjacent double bond to stabilize reaction intermediates through resonance.[4] This guide focuses exclusively on the chemical transformations of the allyl portion of the molecule, providing a detailed examination of its synthetic potential.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₂ | [1][3] |

| Molecular Weight | 162.19 g/mol | [2][3] |

| Appearance | Colorless clear liquid | [1] |

| Purity | ≥95-98% (typical) | [1][6] |

| Storage | Store at 0-8 °C | [1] |

Synthesis of this compound

The most common and straightforward synthesis of this compound is achieved via the Williamson ether synthesis. This method involves the O-alkylation of 3-hydroxybenzaldehyde with an allyl halide, such as allyl bromide, in the presence of a weak base.

Caption: Williamson ether synthesis of this compound.

Experimental Protocol: Synthesis via Williamson Etherification

This protocol is adapted from standard O-alkylation procedures for phenols.[7][8]

-

Setup: To a 250 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and acetone (10 mL per gram of hydroxybenzaldehyde).

-

Addition of Alkylating Agent: While stirring the suspension, add allyl bromide (1.2 eq.) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 60-70°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After cooling to room temperature, filter the solid potassium carbonate and wash it with a small amount of acetone. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: Dissolve the resulting crude oil in diethyl ether and wash sequentially with 1M NaOH (to remove any unreacted phenol) and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield this compound as a colorless to pale yellow liquid. Purity can be assessed by NMR and GC-MS.

Causality Note: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group but not so strong as to cause side reactions with the aldehyde. Acetone is a polar aprotic solvent that facilitates the Sₙ2 reaction.

The Claisen Rearrangement: A Gateway to Ortho-Functionalization

The Claisen rearrangement is a powerful and well-studied[9][9]-sigmatropic rearrangement that aryl allyl ethers undergo upon heating to form ortho-allyl phenols.[10][11] This reaction is a cornerstone transformation for this compound, providing a direct route to introduce a carbon-carbon bond at the C2 or C6 position of the aromatic ring.

The thermal rearrangement of this compound yields 2-allyl-3-hydroxybenzaldehyde as the major product.[12]

Caption: Mechanism of the aromatic Claisen rearrangement.

Catalysis and Reaction Conditions

While the reaction can be performed thermally at high temperatures (180-220 °C), these conditions can be harsh.[10] Modern organic synthesis often employs Lewis acids or transition metal catalysts to accelerate the rearrangement under milder conditions.[13][14]

| Catalyst System | Typical Conditions | Advantages | References |

| Thermal (Uncatalyzed) | High-boiling solvent (e.g., NMP, Diphenyl ether), 180-220 °C | Simple, no catalyst contamination | [4][10] |

| Lewis Acids (e.g., BCl₃, BF₃·OEt₂) | CH₂Cl₂, 0 °C to RT | Significantly lower temperature, faster reaction rates | [13] |

| Lanthanide Triflates (e.g., Yb(OTf)₃) | CH₃CN, reflux | Effective for complex substrates, but can require long reaction times | [15] |

| Alkaline-Earth-Metal Salts (e.g., Mg(NTf₂)₂) | Solvent-free or high-boiling solvent | Cost-effective and efficient catalysts | [15] |

| Electrogenerated Lewis Acids | Bu₄NB(C₆F₅)₄ in CH₂Cl₂, 30 °C | Extremely fast (minutes), avoids moisture-sensitive catalysts | [13] |

Insight for Researchers: The choice of catalyst is critical. For substrates sensitive to high temperatures, a Lewis acid-catalyzed approach is preferable. Boron-based Lewis acids like BCl₃ are highly effective but require stoichiometric amounts and strict anhydrous conditions.[13] Catalytic systems using lanthanide or alkaline-earth-metal salts offer a good compromise between reactivity and practicality.[15] The synthesis of Treprostinil, a pharmaceutical agent, utilizes the Claisen rearrangement of this compound to 2-allyl-3-hydroxybenzaldehyde as a key step.[12]

Oxidation of the Allyl Group

The allyl group is susceptible to oxidation at two sites: the C=C double bond and the allylic C-H bonds. The choice of oxidant dictates the outcome, allowing for selective transformations.

-

Allylic Oxidation: The allylic C-H bonds are weaker than typical sp³ C-H bonds and can be selectively oxidized.[5] Reagents like selenium dioxide (SeO₂) or chromium-based oxidants can introduce a hydroxyl group at the allylic position to form an allylic alcohol.

-

Oxidative Cleavage: Stronger oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup, or potassium permanganate (KMnO₄), will cleave the double bond entirely. This powerful transformation converts the allyl group into a formyl or carboxyl group, depending on the workup conditions.

-

Epoxidation: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) will oxidize the double bond to form an epoxide, a versatile intermediate for further functionalization.

-

DDQ Oxidation: 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) can oxidize activated allylic ethers, potentially leading to the corresponding carbonyl compounds.[9] This proceeds via hydride abstraction from the α-carbon of the ether linkage.[9]

Caption: Key oxidation pathways for the allyl group.

Reduction and Addition Reactions

Reduction

Selective reduction of the allyl double bond without affecting the aldehyde or the aromatic ring is a valuable transformation. This is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. The product is 3-(propyloxy)benzaldehyde. It is crucial to control the reaction conditions (pressure, temperature, catalyst loading) to prevent over-reduction of the aldehyde group to an alcohol. Conversely, strong reducing agents like LiAlH₄ will reduce the aldehyde to a primary alcohol while leaving the allyl group intact.[4]

Addition Reactions

The electron-rich double bond of the allyl group is susceptible to electrophilic addition.

-

Halogenation: Reaction with Br₂ or Cl₂ in an inert solvent like CH₂Cl₂ yields the corresponding dihalide.

-

Hydrohalogenation: Addition of HBr or HCl proceeds according to Markovnikov's rule.

-

Hydration: Acid-catalyzed addition of water will form an alcohol.

-

Ruthenium-Catalyzed Additions: Ruthenium complexes can catalyze the addition of primary alcohols to allyl ethers, forming mixed alkyl acetals.[16] This reaction proceeds through hydrido-π-allyl complex intermediates.[16]

Applications in Drug Development and Advanced Synthesis

The diverse reactivity of the allyl group makes this compound a strategic starting material in medicinal chemistry and materials science.[1][17]

-

Scaffold Elaboration: The Claisen rearrangement is a key strategy for building molecular complexity, installing both a hydroxyl group and an allyl side chain ortho to each other. This resulting 2-allyl-3-hydroxybenzaldehyde scaffold is a precursor in the synthesis of the prostacyclin analogue Treprostinil.[12]

-

Protective Group Chemistry: The allyl ether can function as a protecting group for the phenolic hydroxyl group.[18] It is stable to a wide range of conditions but can be selectively cleaved under mild conditions using palladium catalysts.[18]

-

Polymer Chemistry: The terminal alkene allows for its use as a monomer in polymerization reactions, leading to specialty polymers with unique thermal or flexible properties.[1]

While direct applications of this compound in reported, biologically active compounds are not extensively documented, its structural analogues have been explored.[17] For instance, benzyloxybenzaldehyde derivatives have been synthesized and evaluated as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer.[19] This suggests that derivatives of this compound could be valuable candidates for similar screening programs.

Conclusion

The allyl group in this compound is not merely a passive substituent but a highly reactive and versatile functional handle. Its capacity to undergo strategic transformations—most notably the Claisen rearrangement—provides a powerful tool for C-C bond formation and scaffold diversification. Furthermore, the double bond's susceptibility to a range of selective oxidation, reduction, and addition reactions allows for precise molecular editing. For researchers in organic synthesis and drug development, a thorough understanding of this reactivity is essential for unlocking the full potential of this compound as a key building block for the creation of complex and high-value molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. 3-Allyl-4-(allyloxy)benzaldehyde|CAS 136433-45-9 [benchchem.com]

- 5. Allyl group - Wikipedia [en.wikipedia.org]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. benchchem.com [benchchem.com]

- 8. sphinxsai.com [sphinxsai.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 11. Claisen Rearrangement [organic-chemistry.org]

- 12. rsc.org [rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. WO2016004632A1 - Claisen rearrangement of allyl aryl ethers catalysed by alkaline-earth-metal salt - Google Patents [patents.google.com]

- 16. Synthesis of unsymmetrical alkyl acetals via addition of primary alcohols to allyl ethers mediated by ruthenium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Allyl Ethers [organic-chemistry.org]

- 19. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Thermal Stability and Storage of 3-(Allyloxy)benzaldehyde

This guide provides a comprehensive technical overview of the thermal stability and optimal storage conditions for 3-(Allyloxy)benzaldehyde (CAS No. 4039-32-8). Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document synthesizes critical data with field-proven insights to ensure the integrity and longevity of this versatile compound.

Introduction: Chemical Profile and Significance

This compound is a bifunctional organic compound featuring a benzaldehyde ring substituted with an allyloxy group. This unique structure makes it a valuable intermediate in a wide range of applications, including the synthesis of pharmaceuticals, agrochemicals, and specialty polymers, as well as in the flavor and fragrance industry.[1] The reactivity of both the aldehyde and the allyl functional groups dictates its utility and, critically, its stability profile. Understanding the thermal and chemical liabilities of this molecule is paramount for its effective use in research and manufacturing.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 40359-32-8 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₀O₂ | [1][2][3][4][5] |

| Molecular Weight | 162.19 g/mol | [1][2][3][5][6] |

| Appearance | Colorless to pale-yellow/yellow-brown clear liquid | [1] |

| Boiling Point | 273°C at 760 mmHg; 131-134°C at 13 Torr | [2][6] |

| Density | ~1.058 g/cm³ | [2][7] |

| Flash Point | 121.2°C | [2][7] |

| Purity (Typical) | ≥95-98% (HPLC) | [1][5] |

Core Stability Challenges: Dueling Reactive Moieties

The stability of this compound is governed by the interplay of its two primary functional groups: the aromatic aldehyde and the allyl ether. Each presents distinct degradation pathways that can be initiated or accelerated by thermal stress, oxygen, light, and incompatible materials.

The Aldehyde Group: Susceptibility to Autoxidation

The benzaldehyde moiety is notoriously prone to autoxidation, a spontaneous, free-radical chain reaction with atmospheric oxygen that converts the aldehyde to the corresponding carboxylic acid (3-allyloxybenzoic acid).[8][9] This process is often the primary degradation pathway under ambient storage conditions if the material is exposed to air.

Mechanism of Autoxidation:

-

Initiation: A free radical abstracts the aldehydic hydrogen, forming a benzoyl radical.

-

Propagation: The benzoyl radical reacts rapidly with molecular oxygen (O₂) to form a benzoylperoxy radical. This radical then abstracts a hydrogen from another molecule of this compound, forming perbenzoic acid and regenerating the benzoyl radical to continue the chain.[8][10]

-

Termination: Radicals combine to form inert products.

This degradation is autocatalytic, as the peracid formed can further react with the aldehyde.[10] The presence of trace metals can also catalyze this oxidation.[10] The visual consequence is often a gradual change in the material's appearance and the development of acidic impurities, which can be detrimental to downstream applications.

The Allyl Ether Group: Thermal Rearrangement and Polymerization

The allyl group introduces a different set of stability concerns, primarily related to thermal stress.

-

Thermal Rearrangement (Retro-Ene Reaction): In the gas phase at elevated temperatures (typically >300°C), allyl ethers can undergo a unimolecular decomposition via a concerted retro-ene type mechanism.[11][12] This process involves a six-membered cyclic transition state, leading to the formation of acrolein and a corresponding phenol. While this requires significant thermal energy and is more relevant to pyrolysis or distillation conditions than storage, it represents the ultimate thermal decomposition pathway.

-

Polymerization: The double bond in the allyl group is susceptible to free-radical polymerization, especially in the presence of initiators (like peroxides formed from aldehyde autoxidation), heat, or light. This can lead to an increase in viscosity, the formation of oligomers, or even solidification of the material over time.

Visualizing Degradation Pathways

The diagram below illustrates the primary degradation routes for this compound, highlighting the dual challenges posed by its functional groups.

Caption: Primary degradation pathways for this compound.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways described above, strict adherence to proper storage and handling protocols is essential. The following recommendations are based on a synthesis of safety data sheet (SDS) guidelines and chemical first principles.[7][13]

Core Storage Directives:

-

Temperature: Store refrigerated at 2-8°C .[1][2] Lower temperatures significantly reduce the rate of both autoxidation and potential polymerization. Do not freeze unless the material's properties upon thawing have been validated.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[13] This is the most critical factor in preventing aldehyde autoxidation. Containers should be purged with inert gas before sealing.

-

Light: Protect from light. Store in amber glass bottles or opaque containers to prevent photo-initiated degradation.

-

Container: Use tightly sealed containers made of inert materials (e.g., glass or compatible lined metal cans).[7][13] Ensure the container closure system is robust to prevent moisture and air ingress.

-

Purity: Use high-purity material, as impurities can sometimes catalyze decomposition.

Handling Best Practices:

-

Handle in a well-ventilated area to avoid inhalation of vapors.[7]

-

When sampling, work quickly and re-purge the container with inert gas before re-sealing.

-

Avoid contact with incompatible materials, particularly strong oxidizing agents, acids, and bases.[14]

-

Use non-sparking tools to prevent ignition sources.[7]

Experimental Assessment of Thermal Stability

A robust evaluation of thermal stability is a cornerstone of drug development and process safety. The following are standard, self-validating methodologies for assessing the stability of this compound.

Workflow for Stability Assessment

The following diagram outlines a logical workflow for characterizing the thermal stability of a new batch of this compound.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CAS#:40359-32-8 | Chemsrc [chemsrc.com]

- 3. This compound | 40359-32-8 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound 95% | CAS: 40359-32-8 | AChemBlock [achemblock.com]

- 6. This compound CAS#: 40359-32-8 [m.chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. what is auto oxidation give mechanism of oxidation of benzaldehyde | Filo [askfilo.com]

- 9. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. royalsocietypublishing.org [royalsocietypublishing.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. fishersci.com [fishersci.com]

A Technical Guide to the Solubility of 3-(Allyloxy)benzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter that dictates the suitability of a compound for various applications, from reaction kinetics in synthetic chemistry to bioavailability in drug development. This guide provides a comprehensive technical overview of the solubility characteristics of 3-(Allyloxy)benzaldehyde, a versatile organic intermediate.[1] Lacking extensive empirical public data, this document synthesizes a theoretical solubility profile based on first principles of chemical structure and polarity with a robust, actionable experimental framework for systematic solubility determination. We present predicted solubility, detailed analytical protocols, and influencing factors to empower researchers in making informed decisions for process development, formulation, and chemical synthesis.

Introduction: The Significance of Solubility

This compound is an aromatic aldehyde containing an allyloxy functional group.[1][2] This structure imparts a unique combination of reactivity and physical properties, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] Understanding its solubility is paramount for:

-

Reaction Optimization: Ensuring reactants are in the same phase for optimal reaction rates and yields.

-

Purification Processes: Selecting appropriate solvents for crystallization, extraction, and chromatography.[3]

-

Formulation Development: Creating stable, homogeneous solutions or dispersions for drug delivery and other applications.

-

Process Safety and Handling: Assessing material compatibility and safe storage conditions.

This guide bridges the gap in available literature by providing a predictive analysis and a practical methodology for determining the solubility of this compound.

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its physical and chemical properties. The key characteristics of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀O₂ | [1][2][4] |

| Molecular Weight | 162.19 g/mol | [1][5] |

| Appearance | Colorless clear liquid or solid | [1][2] |

| Boiling Point | 273 °C at 760 mmHg | [6] |

| Density | ~1.058 g/cm³ | [6] |

| Predicted XlogP | 2.5 | [4] |

| Hydrogen Bond Acceptors | 2 (Aldehyde oxygen, Ether oxygen) | [7] |

| Hydrogen Bond Donors | 0 |[7] |

The structure features a moderately nonpolar aromatic ring and allyl group, combined with two polar, hydrogen bond-accepting ether and aldehyde groups. The predicted XlogP of 2.5 indicates a preference for lipophilic (organic) environments over aqueous ones. The absence of hydrogen bond donors is a critical feature influencing its interaction with protic solvents.

Theoretical Solubility Profile: A Predictive Analysis

The principle of "like dissolves like" provides a foundational framework for predicting solubility.[3][8] This rule suggests that substances with similar polarities and intermolecular forces are more likely to be miscible.

Analysis of Intermolecular Forces

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be moderate. The nonpolar benzene ring and allyl group of this compound will interact favorably with these solvents via London dispersion forces. However, the polar carbonyl and ether groups will be less effectively solvated, limiting high solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF): High solubility is predicted in this category. These solvents possess significant dipole moments that can effectively solvate the polar aldehyde and ether functionalities through dipole-dipole interactions. Furthermore, their organic character accommodates the nonpolar regions of the molecule well.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Good to high solubility is expected. These solvents can engage in hydrogen bonding with the ether and aldehyde oxygens (acting as hydrogen bond acceptors). This strong interaction, combined with dipole-dipole and dispersion forces, should facilitate dissolution. The parent compound, benzaldehyde, is miscible with alcohol and ether.[9]

-

Water: Very low solubility is predicted. While the molecule has hydrogen bond acceptors, its lack of hydrogen bond donors and the large, hydrophobic benzene ring prevent it from effectively integrating into water's extensive hydrogen-bonding network. Benzaldehyde itself is only slightly soluble in water.[9][10]

This predictive analysis can be visualized by mapping the solute's characteristics to solvent classes.

Caption: Relationship between molecular features and solvent interactions.

Predicted Solubility Ranking

Based on the analysis above, a qualitative and quantitative prediction of solubility at ambient temperature (25 °C) is presented. This serves as a working hypothesis for experimental verification.

Table 2: Predicted Solubility of this compound in Common Organic Solvents at 25°C

| Solvent | Class | Predicted Solubility (Qualitative) | Predicted Solubility ( g/100 mL) | Primary Interaction |

|---|---|---|---|---|

| Tetrahydrofuran (THF) | Polar Aprotic | Very High / Miscible | > 50 | Dipole-Dipole, Dispersion |

| Acetone | Polar Aprotic | Very High / Miscible | > 50 | Dipole-Dipole, Dispersion |

| Dichloromethane | Polar Aprotic | Very High / Miscible | > 50 | Dipole-Dipole, Dispersion |

| Ethyl Acetate | Polar Aprotic | High | 25 - 50 | Dipole-Dipole, Dispersion |

| Ethanol | Polar Protic | High | 25 - 50 | H-Bonding, Dipole-Dipole |

| Methanol | Polar Protic | High | 25 - 50 | H-Bonding, Dipole-Dipole |

| Toluene | Nonpolar (Aromatic) | Moderate | 10 - 25 | Dispersion |

| n-Hexane | Nonpolar (Aliphatic) | Low | < 5 | Dispersion |

| Water | Polar Protic | Very Low / Insoluble | < 0.1 | H-Bonding (unfavorable) |

Experimental Protocol for Solubility Determination

To validate the theoretical predictions and generate precise, reliable data, a systematic experimental approach is required. The isothermal equilibrium method is a gold-standard technique for determining the solubility of a compound in a solvent at a specific temperature.[11]

Materials and Equipment

-

This compound (≥98% purity)[1]

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.1 mg)

-

Scintillation vials or sealed test tubes

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

Workflow for Isothermal Equilibrium Solubility Measurement

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Stock Standard: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to create a stock solution of known concentration for calibration.

-

Calibration Curve Generation: Prepare a series of dilutions from the stock standard to create a calibration curve. Analyze these standards via HPLC or UV-Vis to establish a linear relationship between signal response and concentration.

-

Sample Preparation: To a series of vials, add a pre-weighed amount of solvent (e.g., 5 mL). Add an excess of this compound to each vial to ensure a saturated solution is formed (some solid should remain undissolved).

-

Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for at least 24 hours to ensure equilibrium is reached.

-

Sampling: After equilibration, remove the vials and allow the undissolved solid to settle for at least 2 hours. Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration and Dilution: Immediately pass the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. Accurately weigh or pipette a portion of the clear filtrate and dilute it gravimetrically or volumetrically to fall within the range of the calibration curve.

-

Quantification: Analyze the diluted sample using the calibrated analytical method (HPLC or UV-Vis).

-

Calculation: Use the concentration obtained from the calibration curve and the dilution factor to calculate the solubility of this compound in the original solvent. Repeat for each solvent of interest.

Factors Influencing Solubility

Several external factors can significantly impact the measured solubility of this compound.

-

Temperature: For most solid-in-liquid solutions, solubility increases with temperature. This relationship should be characterized if the intended application involves temperature fluctuations.

-

Purity of Compound: Impurities can either increase or decrease the apparent solubility of the main compound. Using a highly purified sample (≥98%) is crucial for obtaining accurate data.[1]

-

Purity of Solvent: The presence of water or other contaminants in organic solvents can alter their polarity and solvating power, leading to erroneous results.

-

pH (in protic or aqueous-organic mixtures): While this compound is not strongly acidic or basic, extreme pH values could potentially lead to hydrolysis or other reactions over long equilibration times, affecting the measurement.

Conclusion and Recommendations

This compound exhibits a solubility profile governed by its mixed polarity, featuring both nonpolar aromatic/aliphatic regions and polar ether/aldehyde functionalities. It is predicted to be highly soluble in polar aprotic solvents like THF and acetone, and show good solubility in polar protic solvents such as ethanol. Its solubility is expected to be limited in nonpolar aliphatic solvents like hexane and extremely poor in water.

For laboratory and industrial applications, we recommend:

-

For Synthesis: Polar aprotic solvents (THF, Acetone, Ethyl Acetate) are excellent choices for creating homogeneous reaction mixtures.

-

For Purification: A mixed-solvent system, such as Toluene/Hexane or Ethanol/Water, is likely to be effective for recrystallization, leveraging the differential solubility to precipitate the pure compound.

-

For Formulation: For applications requiring dissolution, polar organic solvents are ideal. Avoid aqueous systems unless co-solvents or surfactants are employed.

The experimental protocol detailed in this guide provides a self-validating and reliable method for generating the precise solubility data required for any specific process or research endeavor.

References

-

PubChem. Compound Summary for CID 11413016, 3-Allyl-4-(allyloxy)benzaldehyde. National Center for Biotechnology Information.

-

PubChemLite. This compound (C10H10O2).

-

Chem-Impex. This compound Product Page.

-

CymitQuimica. This compound Product Page.

-

PubChem. Compound Summary for CID 534148, 3-Allyloxy-4-methoxybenzaldehyde. National Center for Biotechnology Information.

-

University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds.

-

CymitQuimica. This compound Product Page (Fluorochem).

-

Solubility of Things. Benzaldehyde Solubility.

-

Abbott, S. Hansen Solubility Parameters (HSP) | Practical Adhesion Science.

-

Determination of Solubility.

-

ChemicalBook. This compound | 40359-32-8.

-

Chemsrc. This compound | CAS#:40359-32-8.

-

Mendeley Data. List of organic Solvents with Information about Hansen Solubility Parameter.

-

Khan Academy. Solubility of organic compounds.

-

Journal of Materials Chemistry C. The Hansen solubility approach towards green solvent processing.

-

University of Missouri–St. Louis. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

ResearchGate. Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents.

-

Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume...

-

University of Calgary. Solubility of Organic Compounds.

-

Benzaldehyde (C6H5CHO) properties.

-

NCERT. Aldehydes, Ketones and Carboxylic Acids.

-

PubChem. Compound Summary for CID 240, Benzaldehyde. National Center for Biotechnology Information.

-

Wikipedia. Hansen solubility parameter.

-

PubChem. Compound Summary for CID 101335, o-(Allyloxy)benzaldehyde. National Center for Biotechnology Information.

-

ChemicalBook. This compound.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chem.ws [chem.ws]

- 4. PubChemLite - this compound (C10H10O2) [pubchemlite.lcsb.uni.lu]

- 5. This compound [chemicalbook.com]

- 6. This compound | CAS#:40359-32-8 | Chemsrc [chemsrc.com]

- 7. 3-Allyl-4-(allyloxy)benzaldehyde | C13H14O2 | CID 11413016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. webqc.org [webqc.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Initial Synthesis of 3-(Allyloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract